

In Vitro Biological Activity of TA-02: A Technical Guide

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Compound of Interest

Compound Name: TA 02

Cat. No.: B1574503

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This technical guide provides an in-depth overview of the in vitro biological activity of TA-02, a potent p38 MAPK inhibitor. The information presented herein is synthesized from publicly available research, offering a core resource for professionals engaged in cardiovascular research and drug development. This document details the compound's inhibitory activities, its influence on cellular signaling pathways, and the experimental protocols utilized for its characterization.

Quantitative Data Summary

The in vitro inhibitory activity of TA-02 has been quantified against several protein kinases. The following tables summarize these findings for comparative analysis.

Table 1: Primary Target Inhibition

Target	IC50 (nM)	Assay Type
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| p38 MAPK | 20 | Cell-free |

Table 2: Off-Target Kinase Inhibition Profile

Target	Activity/Effect
TGFBR-2	Potent Inhibition
JNK1	Inhibition
JNK2	Inhibition
JNK3	Inhibition
CK1δ	Inhibition
CK1ε	Inhibition
CIT	Inhibition
DMPK2	Inhibition
DDR1	Inhibition
MEK5	Inhibition

| ERBB2 | Inhibition |

Table 3: Cellular Activity in Cardiomyocyte Differentiation

Cell Line	Concentration	Effect
Human Pluripotent Stem Cells	5 μM	Inhibition of p38α MAPK downstream protein phosphorylation (MAPKAPK2, HSP27)
Human Pluripotent Stem Cells	5 μM	Induction of cardiogenesis
Human Pluripotent Stem Cells	5 μM	Increased ATF-2 phosphorylation and MEF2C expression
Human Pluripotent Stem Cells	5 μM	Induction of T/Brachyury expression

| HES-3 NKX2-5eGFP/w cells | 5 μ M | >2-fold increase in NKX2-5 expression |

Table 4: Cellular Activity in an In Vitro Inflammation Model

Cell Line	Concentration Range	Effect
AGE1.HN (nerve cell line)	5 nM - 5 μ M	Suppression of p38 protein expression
AGE1.HN (nerve cell line)	5 nM - 5 μ M	Reduction of IL-1 β , IL-6, IL-18, and TNF- α levels

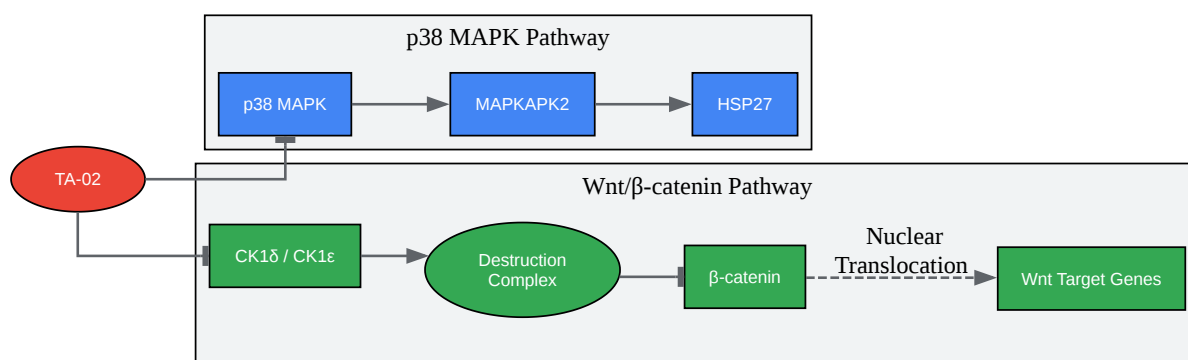
| AGE1.HN (nerve cell line) | 5 nM - 5 μ M | Inhibition of iNOS and COX-2 levels |

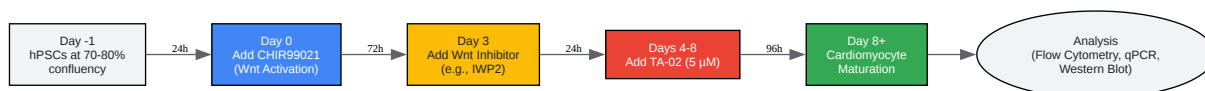
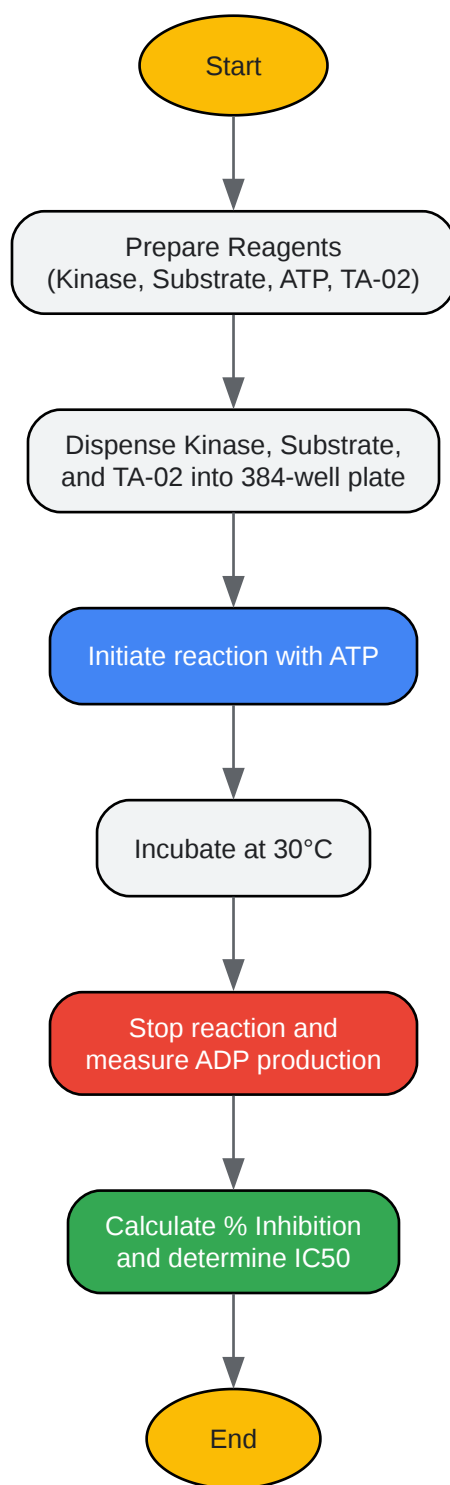
Signaling Pathways Modulated by TA-02

TA-02 exerts its biological effects primarily through the inhibition of the p38 MAPK signaling pathway and the Wnt/ β -catenin signaling pathway.

p38 MAPK Signaling: TA-02 is a potent inhibitor of p38 MAPK with an IC₅₀ of 20 nM.^{[1][2][3][4]} This inhibition prevents the phosphorylation of downstream targets such as MAPKAPK2 and HSP27, which are involved in cellular stress responses and inflammation.^{[2][5]}

Wnt/ β -catenin Signaling: The cardiomyogenic effects of TA-02 are linked to its inhibition of Casein Kinase 1 (CK1) isoforms δ and ϵ .^[6] CK1 is a key component of the β -catenin destruction complex. By inhibiting CK1, TA-02 prevents the degradation of β -catenin, leading to its accumulation and subsequent modulation of Wnt target gene expression, which is crucial for cardiomyocyte differentiation.^{[1][6]} Interestingly, the pro-cardiomyogenic effect of TA-02 correlates with the inhibition of the Wnt/ β -catenin pathway at the post-mesoderm stage.^[1]





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